5-(4-Ethylphenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Ethylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O2. It is characterized by a furan ring substituted with a 4-ethylphenyl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylphenyl)furan-2-carbaldehyde typically involves the reaction of 4-ethylphenylboronic acid with 2-furaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 5-(4-Ethylphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Ethylphenyl)furan-2-methanol.
Substitution: 5-(4-Ethylphenyl)-2-bromofuran.
Scientific Research Applications
5-(4-Ethylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- 5-(4-Methylphenyl)furan-2-carbaldehyde
- 5-(4-Chlorophenyl)furan-2-carbaldehyde
- 5-(4-Bromophenyl)furan-2-carbaldehyde
Comparison: 5-(4-Ethylphenyl)furan-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents. For example, the ethyl group may enhance hydrophobic interactions in biological systems, potentially affecting the compound’s bioactivity and selectivity .
Properties
IUPAC Name |
5-(4-ethylphenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14)15-13/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSJYWFJKGXZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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